Cas no 4364-80-1 (1,1,2-Ethenetricarbonitrile,2-phenyl-)

1,1,2-Ethenetricarbonitrile,2-phenyl- structure
4364-80-1 structure
Product Name:1,1,2-Ethenetricarbonitrile,2-phenyl-
CAS No:4364-80-1
MF:C11H5N3
MW:179.177501440048
CID:335268
PubChem ID:285442
Update Time:2025-04-19

1,1,2-Ethenetricarbonitrile,2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,1,2-Ethenetricarbonitrile,2-phenyl-
    • 2-phenylethene-1,1,2-tricarbonitrile
    • 2-phenyl-1,1,2-tricyanoethylene
    • AC1L6335
    • AC1Q4QC9
    • AG-J-21609
    • AR-1E4945
    • CTK4I7641
    • NSC142326
    • Phenyl-aethentricarbonitril
    • phenyl-ethenetricarbonitrile
    • phenyltricyanoethylene
    • tricyanovinylbenzene
    • A826667
    • 4364-80-1
    • NSC-142326
    • DTXSID70301319
    • SCHEMBL61242
    • Inchi: 1S/C11H5N3/c12-6-10(7-13)11(8-14)9-4-2-1-3-5-9/h1-5H
    • InChI Key: QFLGJTBVYNAVJA-UHFFFAOYSA-N
    • SMILES: N#C/C(=C(/C#N)\C#N)/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 179.04845
  • Monoisotopic Mass: 179.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 71.4Ų

Experimental Properties

  • Density: 1.221
  • Boiling Point: 300.6°Cat760mmHg
  • Flash Point: 137.1°C
  • Refractive Index: 1.591
  • PSA: 71.37
  • LogP: 2.01094
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